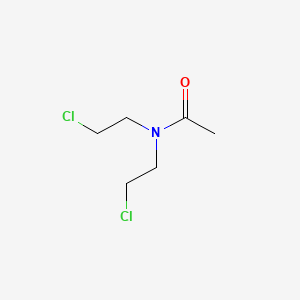

N,N-Bis(2-chloroethyl)acetamide

描述

N,N-Bis(2-chloroethyl)acetamide: is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide where two hydrogen atoms are replaced by 2-chloroethyl groups. This compound is known for its use in various chemical and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N,N-Bis(2-chloroethyl)acetamide typically begins with acetamide and 2-chloroethylamine.

Reaction Conditions: The reaction involves the nucleophilic substitution of acetamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise temperature and pressure control to maximize efficiency.

化学反应分析

Types of Reactions:

Substitution Reactions: N,N-Bis(2-chloroethyl)acetamide undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

Oxidizing Agents: For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide can be used.

Reducing Agents: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: The major products of substitution reactions are derivatives of this compound where the chlorine atoms are replaced by other functional groups.

Oxidation Products: Oxidation reactions can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduction reactions typically yield simpler amine derivatives.

科学研究应用

Chemistry

Synthesis of Complex Molecules :

N,N-Bis(2-chloroethyl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds, particularly in the development of new materials and chemicals. It can participate in nucleophilic substitution reactions where the chloroethyl groups are replaced by other nucleophiles, facilitating the formation of diverse chemical structures.

Biology

Biochemical Studies :

The compound is utilized in biochemical research to study the behavior of chloroethyl groups within biological systems. Its ability to alkylate biomolecules makes it a valuable tool for investigating cellular processes and interactions.

DNA Alkylation Studies :

this compound can alkylate DNA, leading to structural modifications that may inhibit cell proliferation. This property is particularly relevant in cancer research, where understanding DNA damage mechanisms can inform therapeutic strategies.

Medicine

Pharmaceutical Research :

The compound is explored for its potential use as an alkylating agent in cancer therapies. Its ability to modify DNA structure positions it as a candidate for developing new chemotherapeutic agents aimed at targeting rapidly dividing cancer cells.

Chemical Manufacturing

This compound is employed in the production of various chemicals due to its reactivity and versatility. It is used to manufacture specialty chemicals that require specific functional groups for further transformation into end products.

Case Study 1: Alkylating Agents in Cancer Treatment

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines by inducing DNA damage through alkylation. A study published in a peer-reviewed journal highlighted the effectiveness of such compounds in inhibiting tumor growth in animal models, suggesting their potential application in clinical settings.

Case Study 2: Synthesis of Novel Materials

In a recent study, researchers utilized this compound as a precursor for synthesizing novel polymeric materials with enhanced properties for industrial applications. The resulting polymers exhibited improved thermal stability and mechanical strength, showcasing the compound's utility beyond traditional applications.

作用机制

Mechanism:

Alkylation: N,N-Bis(2-chloroethyl)acetamide exerts its effects primarily through alkylation, where it transfers alkyl groups to other molecules. This process can modify the structure and function of target molecules.

Molecular Targets and Pathways:

DNA Alkylation: In biological systems, the compound can alkylate DNA, leading to changes in DNA structure and function. This property is particularly relevant in the context of cancer research, where DNA alkylation can inhibit the proliferation of cancer cells.

相似化合物的比较

N,N-Bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of an acetamide group.

N,N-Bis(2-chloroethyl)urea: Contains a urea group instead of an acetamide group.

N,N-Bis(2-chloroethyl)phosphoramide: Contains a phosphoramide group, used in different chemical and biological applications.

Uniqueness:

Chemical Structure: The presence of the acetamide group in N,N-Bis(2-chloroethyl)acetamide provides unique reactivity compared to its analogs.

Applications: Its specific chemical properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

生物活性

N,N-Bis(2-chloroethyl)acetamide, with the CAS number 19945-22-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₁₁Cl₂NO

- Molecular Weight : 184.06 g/mol

- Density : 1.189 g/cm³

- Boiling Point : 266.4 °C at 760 mmHg

- Flash Point : 114.9 °C

This compound functions primarily as an alkylating agent, which is a mechanism commonly employed in cancer therapeutics. Alkylating agents work by adding alkyl groups to DNA, leading to cross-linking and subsequent cell death, particularly in rapidly dividing cells such as cancer cells. This mechanism is critical for its application in chemotherapy.

Anticancer Activity

Several studies have investigated the anticancer effects of this compound:

-

In Vitro Studies :

- The compound has shown significant cytotoxicity against various cancer cell lines, including breast carcinoma (MCF7), lung carcinoma (A549), and glioma (C6). For instance, a study demonstrated that this compound induced apoptosis in these cell lines through activation of caspases 3, 8, and 9, indicating its potential as an anticancer agent .

- Case Study Data :

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound:

- Antibacterial Efficacy :

- In a comparative study against standard antibiotics like levofloxacin, derivatives of acetamide compounds exhibited comparable or superior minimum inhibitory concentrations (MIC) against strains such as E. coli and S. aureus. This suggests that this compound may possess significant antibacterial properties .

Toxicological Profile

The toxicological assessment of this compound indicates potential health hazards:

- Acute Toxicity :

Research Findings Summary Table

属性

IUPAC Name |

N,N-bis(2-chloroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXUDBGALHWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173719 | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19945-22-3 | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19945-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the pyrimido[5,4-g]pteridine-derived antitumor agent interact with DNA to cause oxidative damage?

A: The research paper focuses on utilizing electrochemical methods to detect DNA damage caused by the tested agent. While the exact mechanism of interaction isn't fully elucidated in this specific study, the researchers observed that the pyrimido[5,4-g]pteridine-derived agent causes oxidative damage to DNA, likely through the generation of reactive oxygen species (ROS) []. The study utilizes electrochemical techniques to detect the interaction between the agent and DNA by monitoring changes in the electrochemical signal of DNA upon exposure to the agent. This suggests that the agent modifies the DNA structure, leading to the observed changes in electrochemical behavior. Further research is needed to determine the precise mechanism of ROS generation and the specific types of DNA lesions induced.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。